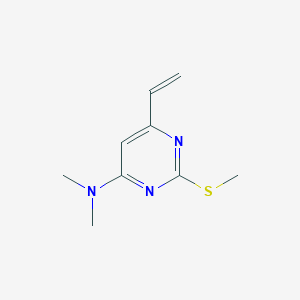

4-Pyrimidinamine, 6-ethenyl-N,N-dimethyl-2-(methylthio)-

Description

Systematic Nomenclature and Structural Identification

The IUPAC name 4-pyrimidinamine, 6-ethenyl-N,N-dimethyl-2-(methylthio)- provides a precise description of the compound’s structure. The pyrimidine ring is numbered such that the amino group (-NH₂) occupies position 4, while the ethenyl (-CH=CH₂), dimethylamino (-N(CH₃)₂), and methylthio (-S-CH₃) groups are located at positions 6, 4 (via the amino nitrogen), and 2, respectively. This naming convention adheres to IUPAC rules for heterocyclic compounds, prioritizing substituents based on seniority and functional group hierarchy.

The molecular structure, confirmed via spectroscopic and crystallographic analyses, reveals a planar pyrimidine ring with substituents influencing electronic distribution. The methylthio group at position 2 introduces electron-withdrawing effects due to sulfur’s electronegativity, while the dimethylamino group at position 4 donates electrons via resonance. These interactions create localized regions of electron density, impacting reactivity in substitution and addition reactions.

Table 1: Structural Features of 4-Pyrimidinamine, 6-Ethenyl-N,N-Dimethyl-2-(Methylthio)-

| Position | Substituent | Electronic Effect |

|---|---|---|

| 2 | Methylthio (-S-CH₃) | Electron-withdrawing |

| 4 | Dimethylamino (-N(CH₃)₂) | Electron-donating |

| 6 | Ethenyl (-CH=CH₂) | Mild electron-donating |

Comparative analysis with simpler pyrimidinamines, such as 4-aminopyrimidine (C₄H₅N₃), highlights the role of additional substituents in modulating solubility and stability. For instance, the ethenyl group enhances hydrophobicity, while the dimethylamino group improves solubility in polar aprotic solvents.

Historical Development of Pyrimidinamine Derivatives in Heterocyclic Chemistry

Pyrimidinamines have been integral to heterocyclic chemistry since the late 19th century, with early work by Grimaux and Pinner establishing foundational synthesis methods. The discovery of pyrimidine’s role in nucleic acids (e.g., cytosine, thymine) spurred interest in substituted derivatives for biological applications. In the 20th century, pyrimidinamines like diflumetorim emerged as potent fungicides, showcasing the agricultural relevance of nitrogen-containing heterocycles.

The target compound’s development reflects advancements in regioselective substitution techniques. Modern synthetic routes often employ palladium-catalyzed cross-coupling reactions to introduce ethenyl groups, while thiol-ene click chemistry facilitates methylthio incorporation. These methods contrast with early approaches reliant on nucleophilic aromatic substitution, which struggled with steric hindrance from bulky substituents.

Positional Isomerism and Substituent Effects in Pyrimidine Systems

Positional isomerism in pyrimidines profoundly influences physicochemical properties. For example, substituting position 2 versus position 4 alters electronic profiles: a methylthio group at position 2 deactivates the ring toward electrophilic substitution, directing incoming electrophiles to position 5. In contrast, electron-donating groups at position 4 enhance reactivity at positions 2 and 6.

Table 2: Substituent Effects on Pyrimidine Reactivity

| Substituent Position | Electronic Contribution | Preferred Reaction Sites |

|---|---|---|

| 2 (Electron-withdrawing) | Ring deactivation | 5, 4 (via resonance) |

| 4 (Electron-donating) | Ring activation | 2, 6 |

| 6 (Moderate donating) | Localized activation | 4, 5 |

In the target compound, the interplay between substituents creates a unique reactivity profile. The dimethylamino group at position 4 mitigates the electron-withdrawing effects of the methylthio group, enabling participation in cycloaddition reactions at position 6. Additionally, the ethenyl group’s conjugation with the pyrimidine ring stabilizes transition states in Diels-Alder reactions, expanding synthetic utility.

Comparative studies with 4-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyrimidinamine (CID 24801184) reveal that bromine’s steric bulk at position 6 reduces solubility compared to the ethenyl group, underscoring the latter’s advantages in solution-phase chemistry.

Properties

CAS No. |

920490-06-8 |

|---|---|

Molecular Formula |

C9H13N3S |

Molecular Weight |

195.29 g/mol |

IUPAC Name |

6-ethenyl-N,N-dimethyl-2-methylsulfanylpyrimidin-4-amine |

InChI |

InChI=1S/C9H13N3S/c1-5-7-6-8(12(2)3)11-9(10-7)13-4/h5-6H,1H2,2-4H3 |

InChI Key |

AAXJIMWLUUMSLD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC(=NC(=C1)C=C)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(methylthio)-6-vinylpyrimidin-4-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.

Addition of the Methylthio Group: The methylthio group can be added through a nucleophilic substitution reaction using a methylthiol reagent.

Vinylation: The vinyl group can be introduced through a Heck reaction or a similar vinylation process.

Industrial Production Methods

Industrial production of N,N-Dimethyl-2-(methylthio)-6-vinylpyrimidin-4-amine may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity while reducing reaction times and costs.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(methylthio)-6-vinylpyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The vinyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various electrophiles depending on the desired substitution product.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Ethyl-substituted pyrimidines.

Substitution: Various substituted pyrimidines depending on the electrophile used.

Scientific Research Applications

N,N-Dimethyl-2-(methylthio)-6-vinylpyrimidin-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(methylthio)-6-vinylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The dimethylamino and methylthio groups can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The vinyl group may also play a role in its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Substituent Variations at Position 6

- 6-Chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine (): Position 6: Chlorine instead of ethenyl. Position 4: Cyclopropylamine vs. N,N-dimethylamine. Ethenyl may improve metabolic stability or alter steric interactions .

Substituent Variations at Position 4

- N-(Tert-butyl)-4-(piperidin-1-yl)-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine (): Position 4: Piperidinyl and tert-butyl groups. Impact: Bulky substituents may hinder membrane permeability but improve target specificity .

- 4-Amino-5-cyano-2-methylthio-6-phenylpyrimidines (): Position 4: Unsubstituted amine vs. dimethylamine. Impact: Dimethylation reduces hydrogen-bonding capacity but enhances lipophilicity (logP ~1.43, similar to ) .

Substituent Variations at Position 2

Physicochemical and Pharmacokinetic Properties

The ethenyl group in the target compound likely increases logP compared to chloro analogs but retains moderate solubility.

Biological Activity

4-Pyrimidinamine, 6-ethenyl-N,N-dimethyl-2-(methylthio)-, with the CAS number 920490-06-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and therapeutic applications.

- Molecular Formula : C₉H₁₃N₃S

- Molecular Weight : 183.29 g/mol

Synthesis

The synthesis of pyrimidine derivatives often involves various methods such as Gewald reactions or nucleophilic substitutions. Specific methodologies for synthesizing 4-Pyrimidinamine derivatives have been documented, highlighting the importance of structural modifications to enhance biological activity.

Antiproliferative Effects

Recent studies have demonstrated the antiproliferative effects of pyrimidine derivatives. For example, a related compound was shown to exhibit significant potency against cancer cell lines, with IC₅₀ values below 40 nM in some cases .

| Compound | IC₅₀ (nM) | Mechanism of Action |

|---|---|---|

| Compound 4 (related) | 9.0 | Microtubule depolymerization |

| Compound 5 (related) | <40 | Antiproliferative effects |

| Compound 6 (related) | 53-125 | Lower potency |

The compound's ability to induce microtubule depolymerization suggests a mechanism that disrupts cell division, making it a candidate for further development in cancer therapy.

Enzyme Inhibition

Pyrimidine derivatives are known to inhibit various enzymes critical for cellular processes. For instance, some compounds in this class have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and repair . This inhibition can lead to reduced proliferation of rapidly dividing cells, such as cancer cells.

Case Studies

- Cancer Cell Line Studies : In vitro studies using MDA-MB-435 cancer cells revealed that certain pyrimidine derivatives caused significant cell death through mechanisms involving apoptosis and necrosis. The compounds were tested at various concentrations, demonstrating a clear dose-response relationship.

- Mechanistic Insights : Research indicates that the presence of specific functional groups in the pyrimidine structure enhances biological activity. For example, the introduction of methylthio groups has been associated with improved interactions with target proteins involved in cancer progression .

Pharmacological Applications

The potential applications of 4-Pyrimidinamine derivatives extend beyond oncology:

- Antimicrobial Activity : Some pyrimidine compounds exhibit antimicrobial properties, making them candidates for treating infections.

- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation in preclinical models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.